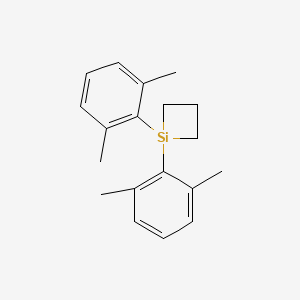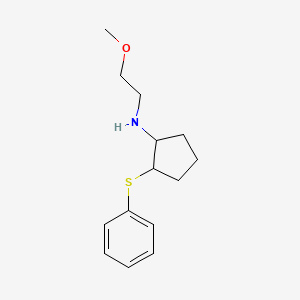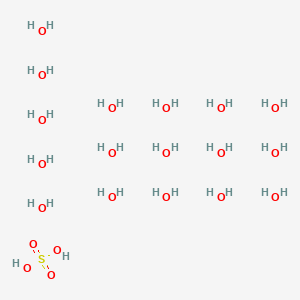
1,1-Bis(2,6-dimethylphenyl)siletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2,6-dimethylphenyl)siletane is a chemical compound characterized by the presence of a siletane ring substituted with two 2,6-dimethylphenyl groups. This compound belongs to the class of organosilicon compounds, which are known for their unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2,6-dimethylphenyl)siletane typically involves the reaction of 2,6-dimethylphenyl lithium with dichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve the yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2,6-dimethylphenyl)siletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siletane ring to other silicon-containing structures.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silicon compounds, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1-Bis(2,6-dimethylphenyl)siletane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2,6-dimethylphenyl)siletane involves its interaction with various molecular targets. The siletane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(2,6-dimethylphenyl)ethane
- 1,1-Bis(2,6-dimethylphenyl)propane
- 1,1-Bis(2,6-dimethylphenyl)butane
Uniqueness
1,1-Bis(2,6-dimethylphenyl)siletane is unique due to the presence of the siletane ring, which imparts distinct chemical and physical properties compared to its carbon analogs. The silicon atom in the siletane ring provides unique reactivity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
646522-65-8 |
|---|---|
Formule moléculaire |
C19H24Si |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1,1-bis(2,6-dimethylphenyl)siletane |
InChI |
InChI=1S/C19H24Si/c1-14-8-5-9-15(2)18(14)20(12-7-13-20)19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Clé InChI |
DKJRQPOORUMUKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)

![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)


